1-benzyl-N'-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Overview
Description
1-benzyl-N’-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyl group, an ethoxybenzoyl group, and a dihydropyridine ring
Preparation Methods
The synthesis of 1-benzyl-N’-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the dihydropyridine ring: This step involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions to form the dihydropyridine ring.
Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the ethoxybenzoyl group: This step involves the acylation of the dihydropyridine ring with 2-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the carbohydrazide: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-benzyl-N’-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding pyridine derivative.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding dihydropyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethoxybenzoyl groups can be replaced with other substituents using appropriate reagents.
Hydrolysis: The carbohydrazide moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and hydrazine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-N’-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-N’-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Receptor modulation: It can interact with specific receptors on the cell surface, leading to changes in cellular signaling pathways.
Antioxidant activity: The compound can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
1-benzyl-N’-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can be compared with other similar compounds, such as:
1-benzyl-4-ethylpiperidin-4-yl methanol: This compound has a similar benzyl group but lacks the dihydropyridine ring and ethoxybenzoyl group.
1-benzylpiperidin-2-yl methanamine: This compound contains a benzyl group and a piperidine ring but lacks the dihydropyridine and ethoxybenzoyl groups.
1-benzylpiperidin-4-yl thiourea: This compound has a benzyl group and a piperidine ring with a thiourea moiety instead of the carbohydrazide group.
The uniqueness of 1-benzyl-N’-(2-ethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-N'-(2-ethoxybenzoyl)-6-oxopyridine-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-29-19-11-7-6-10-18(19)22(28)24-23-21(27)17-12-13-20(26)25(15-17)14-16-8-4-3-5-9-16/h3-13,15H,2,14H2,1H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJFLHSVXDXWBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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